Cas no 105441-86-9 (2H-Pyran-2-carboxylicacid, tetrahydro-, methyl ester, (R)- (9CI))

2H-Pyran-2-carboxylicacid, tetrahydro-, methyl ester, (R)- (9CI) structure
105441-86-9 structure
Product Name:2H-Pyran-2-carboxylicacid, tetrahydro-, methyl ester, (R)- (9CI)
CAS No:105441-86-9
MF:C7H12O3
MW:144.168382644653
CID:126723
PubChem ID:13581854
Update Time:2025-07-17

2H-Pyran-2-carboxylicacid, tetrahydro-, methyl ester, (R)- (9CI) Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyran-2-carboxylicacid, tetrahydro-, methyl ester, (R)- (9CI)
    • (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid ethyl ester
    • (R)-(+)-etomoxir
    • (R)-(+)-Methyl Tetrahydropyran-2-carboxylate
    • (S)-2-[6-(4-CHLOROPHENOXY)HEXYL]OXIRANECARBOXYLIC ACID, ETHYL ESTER
    • 2-Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, ethyl ester, (2R)-
    • 2-Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, ethyl ester, (2R)-(R)-(+)-Etomoxir
    • ethyl (2S)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
    • (R)-methyl tetrahydro-2H-pyran-2-carboxylate
    • 105441-86-9
    • METHYL (2R)-OXANE-2-CARBOXYLATE
    • Methyl (R)-tetrahydro-2H-pyran-2-carboxylate
    • AKOS006309588
    • 2H-Pyran-2-carboxylicacid,tetrahydro-,methylester,(R)-(9CI)
    • Inchi: 1S/C7H12O3/c1-9-7(8)6-4-2-3-5-10-6/h6H,2-5H2,1H3/t6-/m1/s1
    • InChI Key: MHZRCUVVJMWSMP-ZCFIWIBFSA-N
    • SMILES: O1CCCC[C@@H]1C(=O)OC

Computed Properties

  • Exact Mass: 144.07900
  • Monoisotopic Mass: 144.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 35.5Ų

Experimental Properties

  • PSA: 35.53000
  • LogP: 0.72850

2H-Pyran-2-carboxylicacid, tetrahydro-, methyl ester, (R)- (9CI) Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2H-Pyran-2-carboxylicacid, tetrahydro-, methyl ester, (R)- (9CI) Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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Additional information on 2H-Pyran-2-carboxylicacid, tetrahydro-, methyl ester, (R)- (9CI)

Introduction to 2H-Pyran-2-carboxylic acid, tetrahydro-, methyl ester, (R)- (9CI) and Its Significance in Modern Chemical Research

2H-Pyran-2-carboxylic acid, tetrahydro-, methyl ester, (R)- (9CI), identified by the CAS number 105441-86-9, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, belonging to the tetrahydropyranone class, has garnered attention due to its unique structural properties and potential applications in drug development and synthetic chemistry. The (R)-configuration specified in its name indicates a specific stereochemical arrangement, which is crucial for its biological activity and interaction with target molecules.

The tetrahydropyran core of this compound contributes to its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The methyl ester functionality further enhances its utility by providing a reactive site for further chemical modifications. These features have positioned this compound as a key building block in the creation of novel therapeutic agents.

In recent years, there has been a growing interest in the development of chiral compounds for pharmaceutical applications. The stereochemistry of 2H-Pyran-2-carboxylic acid, tetrahydro-, methyl ester, (R)- (9CI) plays a pivotal role in determining its biological efficacy. Studies have shown that enantiomerically pure compounds often exhibit higher selectivity and potency in biological systems. This has led to extensive research into methods for the efficient synthesis and isolation of such compounds.

TheCAS number 105441-86-9 serves as a unique identifier for this compound, facilitating its use in databases, literature references, and regulatory filings. This standardized naming convention ensures that researchers worldwide can accurately identify and communicate information about this molecule. The systematic nomenclature adopted by the International Union of Pure and Applied Chemistry (IUPAC) provides a consistent framework for describing complex chemical structures.

Recent advancements in synthetic methodologies have enabled the more efficient production of 2H-Pyran-2-carboxylic acid, tetrahydro-, methyl ester, (R)- (9CI). Techniques such as asymmetric hydrogenation and chiral auxiliary-assisted synthesis have been particularly useful in achieving high enantiomeric purity. These methods not only improve yield but also reduce the environmental impact of chemical synthesis by minimizing waste and optimizing reaction conditions.

The pharmacological potential of this compound has been explored in several preclinical studies. Researchers have investigated its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary findings suggest that derivatives of 2H-Pyran-2-carboxylic acid, tetrahydro-, methyl ester, (R)- (9CI) may exhibit properties relevant to treatments for neurological disorders, inflammation, and infectious diseases.

The structural versatility of tetrahydropyranone derivatives allows for the creation of a wide range of analogs with tailored biological activities. By modifying functional groups or introducing additional substituents, chemists can fine-tune the properties of these compounds to meet specific therapeutic needs. This flexibility has made them valuable tools in medicinal chemistry research.

In conclusion, 2H-Pyran-2-carboxylic acid, tetrahydro-, methyl ester, (R)- (9CI) represents a significant advancement in chemical synthesis and pharmaceutical development. Its unique structural features and stereochemical properties make it a promising candidate for further research into novel therapeutic agents. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand, contributing to breakthroughs in drug discovery and treatment strategies.

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